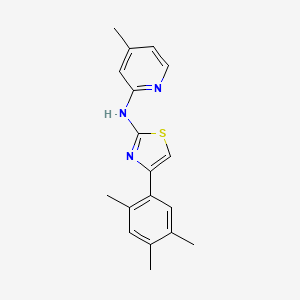

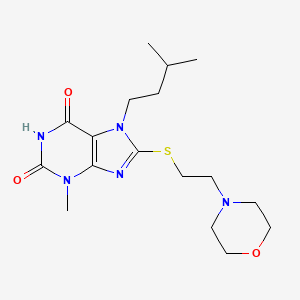

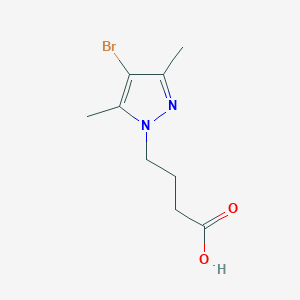

![molecular formula C20H16N2O3S B2918562 Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate CAS No. 361480-77-5](/img/structure/B2918562.png)

Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate” is a chemical compound with diverse applications in scientific research. It is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities and medicinal applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is of great interest due to their wide range of biological activities. The substituents on a particular position of the benzothiazole ring can greatly affect the biological outcomes .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and can be complex. For instance, the synthesis of an azo dye ligand was achieved via a diazo-coupling reaction between a benzothiazole derivative and another compound .Applications De Recherche Scientifique

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise in the fight against tuberculosis. The compound’s structure allows for the synthesis of new molecules with significant in vitro and in vivo anti-tubercular properties. These derivatives can inhibit the growth of Mycobacterium tuberculosis, and their inhibitory concentrations are often compared with standard reference drugs to evaluate efficacy .

Cancer Research

The benzothiazole moiety is a crucial component in the development of novel anticancer agents. It has been incorporated into various molecular frameworks to enhance the anti-tubercular activity. Molecular docking studies of benzothiazole derivatives against specific targets like DprE1 enzyme are conducted to find potent inhibitors that could lead to new cancer therapies .

Synthesis of Azo Dyes

Benzothiazole compounds are used in the synthesis of heterocyclic azo dyes. These dyes are synthesized through diazo-coupling processes and have applications in coloring materials, sensors, and optical storage devices. The versatility of benzothiazole allows for the creation of a wide range of colorants with diverse applications .

Coordination Chemistry

The benzothiazole unit can act as a chelating agent due to its donor sites like nitrogen and sulfur. This property is exploited in coordination chemistry to create metal complexes with copper, cobalt, nickel, zinc, and cadmium. These complexes have potential biological applications and are studied for their spectroscopic and analytical characteristics .

Antioxidant Properties

Metal complexes derived from benzothiazole-based ligands have shown significant DPPH radical scavenging activity. This indicates their potential as antioxidants, which could be beneficial in preventing oxidative stress-related diseases .

Biological Agents

The azo ligand derived from the benzothiazole structure has been explored for its biological activities. These include antimicrobial, antiviral, anticonvulsant, antimalarial, anthelmintic, analgesic, anti-diabetic, fungicidal, and anti-inflammatory activities. The structural diversity of benzothiazole-related molecules makes them suitable candidates for novel therapeutic agents .

Nonlinear Optics (NLO)

Azo derivatives of benzothiazole are used in nonlinear optics due to their chromophore properties. They are essential in the development of NLO materials for applications in laser technology and optical data storage .

Drug Resistance Mechanisms

Understanding the mechanisms of drug resistance is crucial in developing new therapeutic agents. Benzothiazole derivatives are studied to understand how they overcome resistance in pathogens, particularly in the context of anti-tubercular drugs. This research is vital for designing drugs that remain effective against resistant strains .

Mécanisme D'action

Target of Action

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting that they may interact with key proteins or enzymes in the bacterium to exert their effects.

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of M. tuberculosis.

Result of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may inhibit the growth of M. tuberculosis at the molecular and cellular levels.

Propriétés

IUPAC Name |

methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-25-19(24)14-8-6-13(7-9-14)18(23)22-20-21-17-15-5-3-2-4-12(15)10-11-16(17)26-20/h2-9H,10-11H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRPULWBPIXQHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

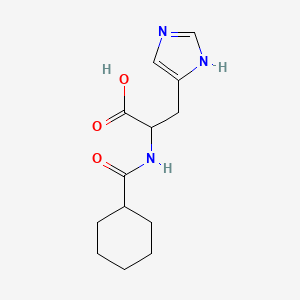

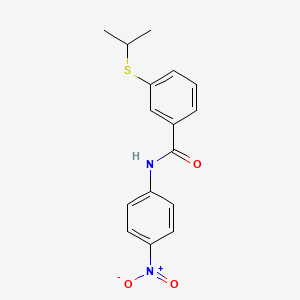

![methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2918480.png)

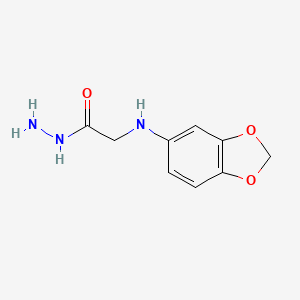

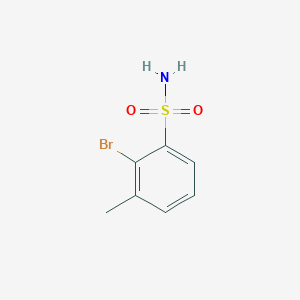

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2918481.png)

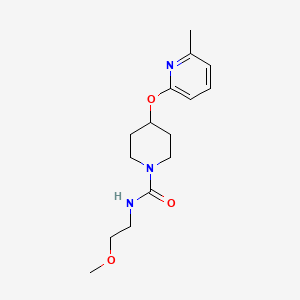

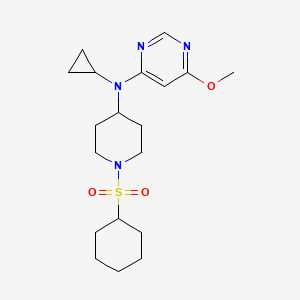

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2918490.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide](/img/structure/B2918499.png)

![3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2918500.png)